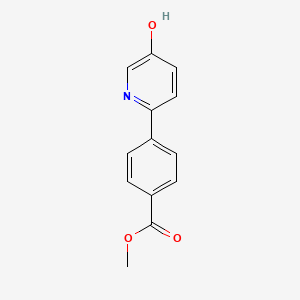

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine

Description

Properties

IUPAC Name |

methyl 4-(5-hydroxypyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(15)8-14-12/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWZOMGKJJVKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692630 | |

| Record name | Methyl 4-(5-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-59-1 | |

| Record name | Methyl 4-(5-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the biaryl motif in 5-hydroxy-2-(4-methoxycarbonylphenyl)pyridine. This method leverages palladium catalysis to couple a halogenated pyridine precursor with a boronic acid derivative of the 4-methoxycarbonylphenyl group.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

Nitration of 2-aminopyridine in concentrated sulfuric acid at 10–20°C, followed by diazotization and hydrolysis, yields 2-chloro-5-nitropyridine. This intermediate serves as the electrophilic partner in subsequent cross-coupling reactions.

Step 2: Suzuki Coupling with 4-Methoxycarbonylphenylboronic Acid

2-Chloro-5-nitropyridine reacts with 4-methoxycarbonylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ at 80–90°C. This step furnishes 5-nitro-2-(4-methoxycarbonylphenyl)pyridine with yields of 60–70%.

Step 3: Nitro Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 5-amino-2-(4-methoxycarbonylphenyl)pyridine in 85–90% yield.

Step 4: Diazotization and Hydrolysis to Hydroxyl

Treatment of the amine with NaNO₂ in H₂SO₄ at 0–10°C generates a diazonium salt, which undergoes hydrolysis in warm aqueous H₂SO₄ to yield the final product, this compound (56–58% yield).

Table 1: Suzuki-Miyaura Route Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 65 |

| Nitro Reduction | H₂, Pd/C, EtOH, rt | 88 |

| Diazotization | NaNO₂, H₂SO₄, 0–10°C | 92 |

| Hydrolysis | H₂SO₄, H₂O, 40–50°C | 58 |

Malonation-Based Alkylation and Cyclization

Malonation strategies, inspired by classical methods for hydroxy-pyridine synthesis, offer an alternative route by exploiting nucleophilic aromatic substitution (NAS).

Step 1: Malonation of 2-Chloro-5-nitropyridine

Reaction of 2-chloro-5-nitropyridine with diethyl (4-methoxycarbonylbenzyl)malonate in the presence of K₂CO₃ in DMF introduces the malonate moiety at position 2. Hydrolysis and decarboxylation under acidic conditions (HCl, reflux) yield 5-nitro-2-(4-methoxycarbonylphenyl)pyridine (45–50% yield).

Step 2: Nitro Group Reduction and Hydrolysis

Similar to the Suzuki route, nitro reduction and diazotization-hydrolysis steps complete the synthesis. However, lower yields (30–40% overall) and competing side reactions limit this method’s practicality.

Comparative Analysis of Methodologies

Efficiency and Yield

The Suzuki-Miyaura route outperforms malonation-based methods in yield (58% vs. 40%) and scalability. Cross-coupling avoids the need for harsh decarboxylation conditions, preserving the methoxycarbonyl group’s integrity.

Regioselectivity Challenges

Nitration of 2-substituted pyridines requires careful control to ensure position-5 selectivity. Electron-withdrawing groups (e.g., nitro) meta-direct nitration, but steric and electronic effects from the 4-methoxycarbonylphenyl group may alter reactivity. Computational modeling or transient directing groups could enhance regioselectivity in future work.

Mechanistic Insights and Side Reactions

Industrial Scalability and Environmental Impact

Waste Minimization in Suzuki Coupling

The Suzuki-Miyaura process generates aqueous waste containing borate salts and palladium residues. Implementing ligand-free Pd catalysts (e.g., Pd/C) and solvent recovery systems reduces environmental footprint.

Solvent Selection in Malonation Routes

DMF, a common solvent in malonation, poses toxicity concerns. Substituting with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 5-oxo-2-(4-methoxycarbonylphenyl)pyridine.

Reduction: Formation of 5-hydroxy-2-(4-hydroxymethylphenyl)pyridine.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities:

*Calculated based on formula C₁₄H₁₃NO₄. †Inferred from dopaminergic activity of pyridine analogs (e.g., 5-OH-DPAT derivatives) . ‡Based on benzofuran analogs with similar substituents .

Key Comparisons

Substituent Electronic Effects: The methoxycarbonyl group in this compound is electron-withdrawing, reducing electron density on the pyridine ring compared to electron-donating groups (e.g., -CH₃ in 5-hydroxy-2-(4-methylphenyl)pyridine). This may enhance stability but reduce nucleophilic reactivity .

Benzofuran analogs with hydroxy and alkyl substituents (e.g., 5-hydroxy-2-(1-oxo-5-methyl-4-hexenyl)benzofuran) demonstrate antifungal and insecticidal properties, highlighting the importance of substituent positioning for bioactivity .

Synthetic Challenges :

- The methoxycarbonylphenyl group may complicate synthesis due to steric hindrance and sensitivity to hydrolysis. In contrast, simpler derivatives like 5-hydroxy-2-(hydroxymethyl)pyridine are more straightforward to synthesize but less structurally versatile .

Structure-Activity Relationships (SAR)

- Position of Hydroxyl Group : The 5-hydroxy position is critical for hydrogen bonding in receptor interactions, as seen in dopaminergic ligands .

- Aryl Substituents : Bulky groups (e.g., 4-COOCH₃) may enhance binding affinity to hydrophobic pockets in enzymes or receptors but reduce solubility .

- Hybrid Structures : Combining pyridine with ester or halogenated aryl groups (e.g., 5-(3-fluoro-4-methoxyphenyl)... in ) balances electronic effects and bioactivity.

Biological Activity

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (CAS No. 223127-59-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with methyl 4-bromobenzoate under basic conditions, often utilizing potassium carbonate as a base and palladium as a catalyst. This method allows for the formation of the desired compound with high purity and yield.

Chemical Structure

The compound features a pyridine ring substituted with a hydroxy group and a methoxycarbonyl group, which are crucial for its biological activity. The presence of these functional groups facilitates interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the methoxycarbonyl group participates in hydrophobic interactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Therapeutic Applications

Research has indicated several therapeutic potentials for this compound:

- Anti-inflammatory Activity : Studies have shown that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Anticancer Effects : Preliminary investigations suggest that it can induce apoptosis in cancer cell lines, making it a candidate for cancer treatment .

- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating moderate potency .

- Neuroprotective Effects : A study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .

- Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby inhibiting their activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-2-(4-carboxyphenyl)pyridine | Contains carboxylic acid instead of methoxycarbonyl | Moderate anti-inflammatory effects |

| 5-Hydroxy-2-(4-methylphenyl)pyridine | Methyl group substitution | Lower anticancer activity compared to target compound |

| 5-Hydroxy-2-(4-ethylphenyl)pyridine | Ethyl group substitution | Similar neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for 5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, considering functional group compatibility?

- Methodological Answer : Synthesis can begin with a pyridine core functionalized at the 2- and 5-positions. Key steps include:

- Suzuki-Miyaura coupling to introduce the 4-methoxycarbonylphenyl group at position 2, using palladium catalysts and aryl boronic acids .

- Hydroxylation at position 5 via electrophilic substitution or oxidation of a protected intermediate (e.g., methoxy group deprotection using BBr₃) .

- Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by TLC .

- Critical considerations: Avoid harsh conditions that may hydrolyze the methoxycarbonyl group; monitor reaction progress via LC-MS .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the pyridine ring protons (δ 7.5–8.5 ppm) and hydroxyl proton (broad peak at δ 9–10 ppm). The methoxycarbonyl group shows a singlet for OCH₃ (δ 3.8–4.0 ppm) and carbonyl resonance (δ 165–170 ppm in ¹³C) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N between hydroxyl and pyridine) .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C due to aromatic stability) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the hydroxyl group .

Advanced Research Questions

Q. How does the hydroxyl group at the 5-position influence electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density. The hydroxyl group donates electrons via resonance, reducing pyridine ring electrophilicity .

- Experimental Validation : Compare reaction rates with analogs lacking the hydroxyl group (e.g., SNAr reactions with nucleophiles). Lower reactivity in hydroxyl-containing derivatives confirms electron-donating effects .

- Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials; hydroxyl groups may shift redox peaks due to stabilization of charged intermediates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to PPAR receptors (common targets for arylpyridines). The methoxycarbonyl group may form hydrogen bonds with Arg288 and Tyr323 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics: root-mean-square deviation (RMSD) <2 Å and consistent hydrogen bonds .

- Pharmacophore Mapping : Identify essential features (hydroxyl, ester, aromatic rings) using Schrödinger’s Phase; validate with in vitro assays .

Q. How can contradictory solubility data (polar vs. non-polar solvents) be resolved?

- Methodological Answer :

- Shake-Flask Method : Measure solubility in water, DMSO, and ethanol at 25°C. Centrifuge suspensions and quantify supernatant concentration via UV-Vis (calibration curve at λ_max ≈ 270 nm) .

- QSAR Modeling : Correlate solubility with logP (predicted ~2.5). Discrepancies may arise from aggregation in polar solvents; use dynamic light scattering (DLS) to detect nanoparticles .

- Co-solvency Studies : Test ethanol/water mixtures to identify optimal solubility profiles for biological assays (e.g., IC₅₀ determinations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.